(3-Amino-4-methylphenyl)(3,4-dimethylphenyl)methanone
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Overview
Description
(3-Amino-4-methylphenyl)(3,4-dimethylphenyl)methanone is an organic compound with the molecular formula C15H15NO It is a derivative of methanone, featuring both amino and methyl substituents on its phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-methylphenyl)(3,4-dimethylphenyl)methanone typically involves the reaction of 3-amino-4-methylbenzoyl chloride with 3,4-dimethylaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-methylphenyl)(3,4-dimethylphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
(3-Amino-4-methylphenyl)(3,4-dimethylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Amino-4-methylphenyl)(3,4-dimethylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-Aminophenyl)(3,4-dimethylphenyl)methanone
- (3-Aminophenyl)(3,4-dimethylphenyl)methanone
Uniqueness
(3-Amino-4-methylphenyl)(3,4-dimethylphenyl)methanone is unique due to the specific positioning of its amino and methyl groups, which can significantly influence its chemical reactivity and interaction with biological targets. This distinct structure can lead to different pharmacological and industrial properties compared to its analogs.
Properties
CAS No. |
91198-41-3 |
---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
(3-amino-4-methylphenyl)-(3,4-dimethylphenyl)methanone |
InChI |
InChI=1S/C16H17NO/c1-10-4-6-13(8-12(10)3)16(18)14-7-5-11(2)15(17)9-14/h4-9H,17H2,1-3H3 |
InChI Key |
NBRMOSQSEPDOMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)C)N)C |
Origin of Product |
United States |
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